1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
CAS No.:
Cat. No.: VC18002829
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 1-(6-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C9H7FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 |
| Standard InChI Key | GXABZGNNXGVWLM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C#N)C2=NC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula (C₉H₇FN₂) reflects three key components:
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Cyclopropane core: A three-membered carbon ring with inherent ring strain, enhancing reactivity.
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6-Fluoropyridinyl group: A pyridine ring substituted with fluorine at the 6-position, influencing electronic properties and binding interactions.
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Nitrile substituent: A -CN group at the 1-position of the cyclopropane, contributing to polarity and serving as a hydrogen bond acceptor .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
| CAS Number | 1427024-67-6 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.29 g/cm³ (estimated) |
Stereochemical Considerations
While the compound lacks chiral centers, the cyclopropane ring’s rigidity imposes geometric constraints that influence conformational stability. Computational models suggest a dihedral angle of ~120° between the pyridine and nitrile groups, optimizing π-π stacking and dipole interactions .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves nucleophilic aromatic substitution (SₙAr) or cyclopropanation strategies:
SₙAr Approach
A scalable method reported by Kovalenko et al. (2023) involves reacting 2,6-difluoropyridine with cyclopropane-1-carbonitrile anions under basic conditions (e.g., KOtBu in THF). The reaction proceeds with >90% regioselectivity, favoring substitution at the 6-position due to fluorine’s strong electron-withdrawing effect :
Cyclopropanation Strategy
Alternative routes employ transition metal-catalyzed cyclopropanation. For example, rhodium(II) acetate facilitates the reaction between 6-fluoropyridine-2-carbaldehyde and diazoacetonitrile, yielding the cyclopropane core via carbene insertion .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| SₙAr | 85–92 | High (450 g) | Regioselective, low cost |
| Rh(II)-Catalyzed | 70–78 | Moderate | Stereochemical control |
Industrial Production
Multigram synthesis (up to 77 g per batch) has been achieved using continuous flow reactors, which enhance heat transfer and reduce side reactions . Purification via column chromatography or recrystallization from ethanol/water mixtures yields >99% purity .
Biological and Pharmacological Applications
Kinase Inhibition
Cyclopropane derivatives with pyridine-nitrogen motifs exhibit inhibitory activity against kinases such as anaplastic lymphoma kinase (ALK). While direct data for this compound is limited, structural analogs (e.g., cis-1,2-cyclopropane carboxamides) show IC₅₀ values of 51–240 μM in leukemia cell lines . The nitrile group may chelate catalytic lysine residues, as observed in crystallographic studies of similar compounds .
Central Nervous System (CNS) Targets
Patent literature highlights cyclopropane-carbonitrile derivatives as β-secretase (BACE1) inhibitors for Alzheimer’s disease. The fluorine-pyridine system enhances blood-brain barrier permeability, while the nitrile stabilizes enzyme-inhibitor complexes via hydrogen bonding .
Table 3: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| F-7 (3-CN-Ph) | ALK | 51 | KG1 leukemia |
| D-1 (cyclopropane) | BACE1 | 0.9 | HT29 |
Structure-Activity Relationship (SAR)
Key structural determinants of activity include:
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Fluorine Position: 6-F substitution on pyridine enhances metabolic stability by resisting CYP450 oxidation .
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Nitrile Group: Replacing -CN with -COOH reduces potency by 10-fold, underscoring its role in target engagement .
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Cyclopropane Ring: Ring strain increases binding entropy, as demonstrated in free energy calculations (ΔG = -8.2 kcal/mol) .
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-deficient pyridine improves catalyst turnover in Suzuki-Miyaura reactions (TON > 1,000) .
Polymer Chemistry
Incorporation into polyimides enhances thermal stability (Tg = 280°C) and dielectric properties, making it suitable for high-performance electronics.
Future Perspectives
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